Lipophilicity (XLogP) Head‑to‑Head Comparison Against Closest Analogs
The computed lipophilicity (XLogP3-AA) of N-(2-Methoxyethyl)-2,2-dimethyl-1-propanamine is 1.4, measured using the PubChem XLogP3 3.0 algorithm. This value is 0.47 log units lower than that of N-ethyl-2,2-dimethyl-1-propanamine (LogP 1.87) and 1.4 log units higher than that of N-(2-methoxyethyl)ethylamine (XLogP 0). The target compound thus offers a modulated lipophilicity that differs from both a more lipophilic neopentyl congener and a more hydrophilic 2‑methoxyethyl congener, which can directly affect membrane penetration and non‑specific protein binding in biological assays [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | N-Ethyl-2,2-dimethyl-1-propanamine: LogP 1.87; N-(2-Methoxyethyl)ethylamine: XLogP 0 |
| Quantified Difference | Δ = -0.47 vs. N-ethyl analog; Δ = +1.4 vs. N-(2-methoxyethyl)ethylamine |
| Conditions | Computational prediction (XLogP3-AA, PubChem; LogP from Hit2Lead) |
Why This Matters
A difference of >0.4 log units or >1 log unit in XLogP can shift a compound across key drug-likeness boundaries, making the target compound uniquely positioned for CNS or oral drug design where balanced lipophilicity is required.
- [1] PubChem. (2026). N-(2-Methoxyethyl)-2,2-dimethyl-1-propanamine, XLogP3-AA = 1.4. View Source
- [2] PubChem. (2026). N-(2-Methoxyethyl)ethylamine, XLogP3-AA = 0. View Source
